3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one
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Overview
Description
3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one is an organic compound that features a furan ring and a methylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 4-methylacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or methylphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.
3-(Furan-2-yl)-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(Furan-2-yl)-1-(4-methoxyphenyl)propan-1-one: Features a methoxy group on the phenyl ring.
Uniqueness
3-(Furan-2-yl)-1-(4-methylphenyl)propan-1-one is unique due to the presence of both the furan ring and the methyl-substituted phenyl ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648903-48-4 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C14H14O2/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-7,10H,8-9H2,1H3 |
InChI Key |
TUECGTJOMARJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CO2 |
Origin of Product |
United States |
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